(11aS)-6-Bromo-1,2,3,11a-tetrahydro-5H-pyrrol o[2,1-c][1,4]benzodiazepine-5,11(10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11aS)-6-Bromo-1,2,3,11a-tetrahydro-5H-pyrrol o[2,1-c][1,4]benzodiazepine-5,11(10H)-dione is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrrolo-benzodiazepine ring system. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11aS)-6-Bromo-1,2,3,11a-tetrahydro-5H-pyrrol o[2,1-c][1,4]benzodiazepine-5,11(10H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo Ring: The initial step involves the formation of the pyrrolo ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The next step involves the introduction of the bromine atom. This can be accomplished using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Benzodiazepine Ring: The final step involves the cyclization of the intermediate to form the benzodiazepine ring. This can be achieved through a condensation reaction with a suitable diamine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(11aS)-6-Bromo-1,2,3,11a-tetrahydro-5H-pyrrol o[2,1-c][1,4]benzodiazepine-5,11(10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in DMSO, organolithium reagents in THF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(11aS)-6-Bromo-1,2,3,11a-tetrahydro-5H-pyrrol o[2,1-c][1,4]benzodiazepine-5,11(10H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety, epilepsy, and insomnia.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of (11aS)-6-Bromo-1,2,3,11a-tetrahydro-5H-pyrrol o[2,1-c][1,4]benzodiazepine-5,11(10H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the brain. Additionally, the compound may interact with other neurotransmitter systems, contributing to its diverse pharmacological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.
Clonazepam: Used primarily for its anticonvulsant and anxiolytic properties.
Uniqueness
(11aS)-6-Bromo-1,2,3,11a-tetrahydro-5H-pyrrol o[2,1-c][1,4]benzodiazepine-5,11(10H)-dione is unique due to its specific structural features, including the presence of a bromine atom and the fused pyrrolo-benzodiazepine ring system. These structural characteristics contribute to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H11BrN2O2 |
---|---|
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
(6aS)-1-bromo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |
InChI |
InChI=1S/C12H11BrN2O2/c13-7-3-1-4-8-10(7)12(17)15-6-2-5-9(15)11(16)14-8/h1,3-4,9H,2,5-6H2,(H,14,16)/t9-/m0/s1 |
InChI-Schlüssel |
HPEGTNADRVIHAZ-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@H]2C(=O)NC3=C(C(=CC=C3)Br)C(=O)N2C1 |
Kanonische SMILES |
C1CC2C(=O)NC3=C(C(=CC=C3)Br)C(=O)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.